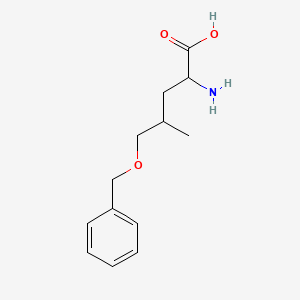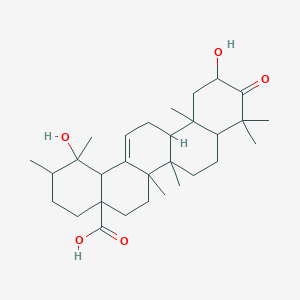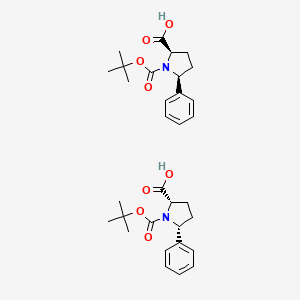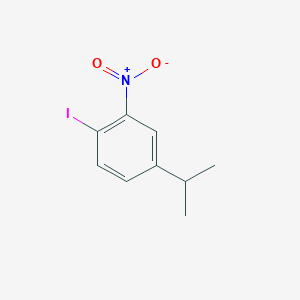
(2-Amino-4-bromo-5-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-bromo-5-fluorophenyl)metanol es un compuesto aromático con una estructura única que incluye sustituyentes amino, bromo y flúor en un anillo fenilo, junto con un grupo metanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-Amino-4-bromo-5-fluorophenyl)metanol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la bromación y la fluoración de un precursor fenilo adecuado, seguido de la introducción de los grupos amino y metanol. Las condiciones de reacción específicas, como la temperatura, el disolvente y los catalizadores, son cruciales para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de (2-Amino-4-bromo-5-fluorophenyl)metanol puede implicar rutas sintéticas optimizadas para garantizar la rentabilidad y la escalabilidad. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión.
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Amino-4-bromo-5-fluorophenyl)metanol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metanol puede oxidarse para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo amino se puede reducir para formar diferentes derivados de aminas.
Sustitución: Los grupos bromo y flúor pueden participar en reacciones de sustitución nucleófila, lo que lleva a la formación de nuevos compuestos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Reactivos como metóxido de sodio (NaOCH₃) y terc-butóxido de potasio (KOtBu) se emplean en condiciones específicas para facilitar las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo metanol puede producir aldehídos o ácidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
(2-Amino-4-bromo-5-fluorophenyl)metanol tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en ensayos bioquímicos para investigar las interacciones enzimáticas y las vías celulares.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual (2-Amino-4-bromo-5-fluorophenyl)metanol ejerce sus efectos implica interacciones con dianas moleculares específicas. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que los sustituyentes bromo y flúor pueden participar en enlaces de halógeno. Estas interacciones influyen en la afinidad de unión y la especificidad del compuesto hacia sus dianas, afectando a diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- (2-Bromo-5-fluorophenyl)metanol
- (2-Amino-4-bromo-5-fluorophenyl)etanol
- (2-Amino-4-cloro-5-fluorophenyl)metanol
Unicidad
(2-Amino-4-bromo-5-fluorophenyl)metanol es único debido a la combinación específica de sustituyentes en el anillo fenilo. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones. La presencia de grupos bromo y flúor, junto con un grupo amino, permite modificaciones químicas versátiles e interacciones con dianas biológicas.
Propiedades
Fórmula molecular |
C7H7BrFNO |
|---|---|
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
(2-amino-4-bromo-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2 |
Clave InChI |
YFCFFDFBFJWQSW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Br)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate](/img/structure/B12308402.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B12308409.png)
![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)


![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)

![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)


![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
